Product packaging for 4-Chloro-5-(difluoromethyl)thiazol-2-amine(Cat. No.:)

4-Chloro-5-(difluoromethyl)thiazol-2-amine

Cat. No.: B12067429
M. Wt: 184.60 g/mol
InChI Key: CNCDLRJFVHGNDT-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)thiazol-2-amine (CAS 2092062-99-0) is a high-value heterocyclic building block primarily utilized in pharmaceutical and agrochemical research . This compound features a reactive chloro substituent and a difluoromethyl group on a thiazol-2-amine scaffold, making it a versatile intermediate for synthesizing more complex molecules through nucleophilic substitution and metal-catalyzed cross-coupling reactions . The presence of fluorine atoms is particularly valuable in medicinal chemistry for modulating a compound's lipophilicity, metabolic stability, and membrane permeability . With a molecular formula of C 4 H 3 ClF 2 N 2 S and a molecular weight of 184.60 g/mol , it is typically supplied as a solid. Researchers employ this compound in the discovery and development of new active substances. It is strictly for research purposes and is not classified as hazardous for transport . As with all chemicals, researchers should consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment, including gloves and eye/face protection . Store in a cool, well-ventilated place, with recommendations for longer storage at -20°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClF2N2S B12067429 4-Chloro-5-(difluoromethyl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3ClF2N2S

Molecular Weight

184.60 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C4H3ClF2N2S/c5-2-1(3(6)7)10-4(8)9-2/h3H,(H2,8,9)

InChI Key

CNCDLRJFVHGNDT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)N)Cl)C(F)F

Origin of Product

United States

Reactivity and Reaction Pathways of 4 Chloro 5 Difluoromethyl Thiazol 2 Amine

Chemical Transformations of the Thiazole (B1198619) Ring System

The thiazole ring in 4-chloro-5-(difluoromethyl)thiazol-2-amine is a key site for chemical modifications. The presence of both electron-donating and electron-withdrawing groups imparts a complex reactivity profile to the heterocyclic core.

Electrophilic Substitution Reactions on the Thiazole Nucleus

The 2-aminothiazole (B372263) scaffold is generally considered an electron-rich heterocyclic system, making it amenable to electrophilic substitution reactions. researchgate.netnih.gov The amino group at the C2 position strongly activates the ring towards electrophilic attack. However, the presence of the electron-withdrawing chloro and difluoromethyl groups at the C4 and C5 positions, respectively, deactivates the ring to some extent.

While specific studies on electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related systems. In general, for 2-aminothiazoles, electrophilic substitution typically occurs at the C5 position, which is most activated by the amino group. However, in the target molecule, this position is already substituted. Therefore, any electrophilic attack would likely be directed to less favorable positions or may not proceed under standard conditions due to the deactivating effects of the existing substituents.

Nucleophilic Attack and Ring Opening Reactions

The thiazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. The chlorine atom at the C4 position of this compound represents a potential site for nucleophilic aromatic substitution (SNAr).

In related chloro-substituted isothiazole (B42339) systems, the chlorine atom can be displaced by various nucleophiles. For instance, 4,5-dichloro-3-trichloromethylisothiazole reacts with heterocyclic amines such as piperidine (B6355638) and morpholine, resulting in the selective replacement of the 5-chloro substituent. researchgate.netresearchgate.net Although this is an isothiazole system, it demonstrates the feasibility of nucleophilic substitution on a halogenated thiazole-like ring.

Furthermore, studies on 2-substituted benzothiazoles have shown that the thiazole ring can undergo ring-opening reactions upon nucleophilic attack. cas.cnnih.gov For example, reaction with certain difluoromethyl nucleophiles can lead to the cleavage of the thiazole ring to form 2-isocyanoaryl thioethers. cas.cnnih.gov While this is a benzothiazole (B30560) system, it highlights a potential reaction pathway for thiazoles under specific nucleophilic conditions. The electron-withdrawing nature of the difluoromethyl group at C5 in the title compound could potentially facilitate such ring-opening processes under appropriate conditions.

Cycloaddition Reactions Involving the Thiazole Moiety

Thiazoles and their derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component. The specific mode of reaction depends on the substitution pattern of the thiazole ring and the nature of the reacting partner. There is a lack of specific information regarding cycloaddition reactions of this compound in the available literature.

Annulation Reactions Forming Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic chemistry. Thiazole derivatives can serve as building blocks for the construction of fused heterocyclic systems. For instance, appropriately substituted thiazoles can undergo annulation to form bicyclic structures. However, specific examples of annulation reactions involving this compound are not described in the searched literature.

Reactions Involving the Amino Group

The 2-amino group of this compound is a versatile functional handle for further molecular elaboration. It behaves as a typical aromatic amine and can undergo a variety of reactions, most notably acylation and alkylation. researchgate.netedubull.com

Acylation and Alkylation Reactions

The nucleophilic character of the exocyclic amino group allows for straightforward acylation and alkylation reactions. These reactions provide a convenient route to modify the structure and properties of the parent compound.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For example, the acylation of 4-chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole with acetyl chloride proceeds smoothly to yield the corresponding N-acetylated product. researchgate.netresearchgate.net Similarly, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid can be converted to its acid chloride and subsequently reacted with various amines to form amides. nih.gov These examples suggest that this compound would undergo similar acylation reactions.

Alkylation: The amino group can also be alkylated with alkyl halides. Primary alkylamines react with alkyl halides to form secondary and tertiary amines, and can proceed to form quaternary ammonium (B1175870) salts. edubull.com A study on the synthesis of a 1,2,4-triazol-5-one (B2904161) derivative involved the N-alkylation of a triazole ring with chlorodifluoromethane (B1668795) at high temperature, demonstrating the feasibility of introducing a difluoromethyl group via alkylation. researchgate.net This suggests that the amino group of the title compound could potentially be alkylated, though the specific conditions would need to be determined experimentally.

The following table summarizes representative acylation and alkylation reactions on related aminothiazole and amino-isothiazole systems, illustrating the expected reactivity of the amino group in this compound.

Starting MaterialReagent(s)ProductReaction TypeReference(s)
4-Chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazoleAcetyl chloride4-Chloro-5-(4-acetylpiperazin-1-yl)-3-trichloromethylisothiazoleAcylation researchgate.netresearchgate.net
2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acidp-Nitroaniline, then Thionyl chloride, then various amines2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesAcylation nih.gov
2-Amino-(4-chloromethyl)thiazole hydrochlorideMesyl chloride, Triethylamine2-(Methylsulphonyl amino)-4-chloromethyl thiazoleAcylation (Sulfonylation) asianpubs.org
4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5(1H)-one potassium saltChlorodifluoromethane4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-oneAlkylation researchgate.net

Condensation Reactions

The 2-amino group of the thiazole ring is a versatile nucleophile, readily participating in condensation reactions with various electrophiles, particularly carbonyl compounds. This reactivity is fundamental to the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

One-pot, three-component reactions involving a 2-aminothiazole derivative, a 1,3-dicarbonyl compound like acetylacetone (B45752), and various aromatic aldehydes can be catalyzed by acids such as p-toluene sulfonic acid (PTSA) to yield thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com For instance, the reaction of 4-(4-chlorophenyl)thiazol-2-amine with acetylacetone and benzaldehyde (B42025) or 4-methoxybenzaldehyde (B44291) produces the corresponding 1-(3-(4-chlorophenyl)-7-methyl-5-aryl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives. biointerfaceresearch.com This type of reaction highlights the ability of the 2-amino group to act as a key building block in the synthesis of more complex heterocyclic structures.

The general principle of this condensation is the initial reaction of the 2-aminothiazole with the dicarbonyl compound, followed by cyclization with the aldehyde. biointerfaceresearch.com This pathway is a common strategy for synthesizing bicyclic systems containing a thiazole ring fused to a pyrimidine (B1678525) ring. biointerfaceresearch.com

Hemiaminals, which are tetrahedral intermediates in the reaction of an amine with a carbonyl compound, are typically unstable. However, stable hemiaminals have been observed in reactions involving certain fluorinated compounds and specific amines. mdpi.com For example, stable hemiaminals can be formed from the reaction of methyl 3,3,3-trifluoropyruvate with benzylic amines. mdpi.com While not directly involving this compound, this illustrates how fluorine substitution can influence the stability of reaction intermediates.

The table below summarizes representative condensation reactions involving 2-aminothiazole derivatives, illustrating the versatility of this reaction class.

Reactant 1Reactant 2Reactant 3CatalystProductReference
4-(4-chlorophenyl)thiazole-2-amineAcetylacetoneBenzaldehydePTSA1-(3-(4-chlorophenyl)-7-methyl-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone biointerfaceresearch.com
4-(4-chlorophenyl)thiazole-2-amineAcetylacetone4-MethoxybenzaldehydePTSA1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone biointerfaceresearch.com
2-AminothioleArylacetylchloride-High TemperatureThiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives nih.gov
2-Amino-2-thiazoline derivativesIsocyanates/Isothiocyanates--Endo or Exo Adducts nih.gov

Reactivity of the Chloro Substituent (e.g., Nucleophilic Displacement)

The chlorine atom at the 4-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups at this position, further diversifying the chemical space accessible from this scaffold. The electron-withdrawing nature of the thiazole ring, compounded by the difluoromethyl group, activates the chloro substituent towards displacement by various nucleophiles.

In related heterocyclic systems, such as 2,4-dichloroquinazolines, the chlorine at the 4-position is preferentially displaced by amine nucleophiles, a principle that is extensively used in medicinal chemistry. mdpi.com Similarly, in 4,5-dichloro-3-trichloromethylisothiazole, the chlorine atom at the 5-position undergoes selective nucleophilic replacement with heterocyclic amines. researchgate.net This suggests that the chloro group in this compound is a viable handle for modification.

The reactivity of chloro-substituted pyrimidines also provides a useful parallel. For instance, 4-chloro-2-(trichloromethyl)pyrimidines serve as versatile intermediates in substitution reactions. thieme.de The more activated chloro group on a pyrimidine ring can be displaced by amines without affecting a less reactive bromo group on an attached benzene (B151609) ring. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also powerful tools for modifying chloro-substituted heterocycles. For example, 7-amino-5-chloro-substituted thiazolo[5,4-d]pyrimidines can be reacted with boronic acids under Suzuki conditions to replace the 5-chloro group. nih.gov This demonstrates the potential for C-C bond formation at the 4-position of the this compound core.

The following table presents examples of nucleophilic displacement reactions on various chloro-substituted heterocycles, illustrating the potential reactivity of the chloro substituent in this compound.

SubstrateNucleophile/ReagentReaction TypeProductReference
2,4-DichloroquinazolinePrimary/Secondary AminesSNAr2-Chloro-4-aminoquinazolines mdpi.com
4,5-Dichloro-3-trichloromethylisothiazolePiperidine, Morpholine, etc.SNAr5-Amino-4-chloro-3-trichloromethylisothiazoles researchgate.net
3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thionesSecondary AminesSNAr3-Aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones nih.gov
7-Amino-5-chloro-thiazolo[5,4-d]pyrimidinesBoronic AcidsSuzuki Coupling7-Amino-5-aryl-thiazolo[5,4-d]pyrimidines nih.gov
2-Chlorobenzothiazoles(Difluoromethyl)trimethylsilaneSNAr-typeDifluoromethyl 2-isocyanophenyl sulfide cas.cn

Reactivity of the Difluoromethyl Group and Related Fluorinated Moieties

The difluoromethyl (CF₂H) group is a unique structural motif that significantly influences the properties of a molecule. It is considered a bioisostere of hydroxyl, thiol, and methyl groups and can act as a hydrogen bond donor. researchgate.netnih.gov Its reactivity and stability are of great interest in the context of drug design and synthesis.

While often installed as a stable, terminal functional group, the CF₂H group can undergo certain transformations. One of the key reactions is the deprotonation of the C-H bond to generate a nucleophilic Ar-CF₂⁻ synthon. This can be achieved using a combination of a strong Brønsted base and a weak Lewis acid, allowing for subsequent reactions with a variety of electrophiles to form Ar-CF₂-R linkages. acs.org This approach transforms the typically inert difluoromethyl group into a reactive handle for further functionalization.

Direct C-H difluoromethylation of heterocycles is another important transformation, although it is more relevant to the synthesis of the parent compound rather than its subsequent reactivity. These methods often involve the generation of a CF₂H radical from sources like sodium difluoromethanesulfonate or TMSCF₂H, which then reacts with the heterocyclic core. nih.govrsc.org

The following table highlights some key transformations related to the difluoromethyl group.

Starting MaterialReagentsProductTransformation TypeReference
Ar-CF₂HStrong Brønsted base, Weak Lewis acid, ElectrophileAr-CF₂-RDeprotonation and Electrophilic Attack acs.org
HeterocyclesSodium difluoromethanesulfonate, Visible light, O₂Difluoromethylated HeterocyclesDirect C-H Difluoromethylation nih.gov
HeterocyclesTMSCF₂H, Copper catalystDifluoromethylated HeterocyclesCopper-mediated C-H Difluoromethylation nih.gov

The difluoromethyl group is generally more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated groups. This increased stability is attributed to the higher C-F bond dissociation energy with increasing fluorine substitution. researchgate.net

The stability of the difluoromethyl group allows it to be carried through various reaction sequences without decomposition. For example, the Suzuki coupling reactions performed on related thiazolo[5,4-d]pyrimidines demonstrate that the fluorinated moiety can tolerate the conditions required for C-C bond formation. nih.gov

The table below provides an overview of the stability and reactivity of the difluoromethyl group under different conditions.

ConditionObservationImplicationReference
Acidic/Basic ConditionsMore resistant to defluorination than monofluorinated groups.High chemical stability. researchgate.net
Radical C-H DifluoromethylationReactivity at the most electron-deficient carbons.Site-selectivity can be achieved based on electronic effects. rsc.org
Copper-mediated C-H DifluoromethylationReactivity at the more acidic C-H azole bond.Site-selectivity can be influenced by acidity. rsc.org
Suzuki Coupling ConditionsThe fluorinated moiety is tolerated.Compatible with palladium-catalyzed cross-coupling reactions. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Both experimental and computational methods have been employed to elucidate the pathways of related reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. For instance, DFT calculations have been used to investigate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Recent studies have provided evidence that some SNAr reactions, traditionally thought to proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, may in fact occur through a concerted mechanism. nih.gov This is particularly relevant for heterocycles with good leaving groups like chlorine. nih.gov

In the context of condensation reactions of 2-amino-2-thiazolines with isocyanates, semiempirical PM3 calculations have been used to determine the relative stabilities of endo and exo adducts and to locate transition states in the potential energy surface. nih.gov These calculations supported a stepwise reaction mechanism and indicated that the formation of the kinetically favored endo adduct proceeds through a lower activation barrier. nih.gov

For the Menshutkin reaction, a classic SN2 reaction, computational methods can be used to locate the transition state structure. ucsb.edu Approaches like the synchronous transit-guided quasi-Newton (QST2) method can generate an initial guess for the transition state by interpolating between the reactant and product structures. ucsb.edu

The table below summarizes some examples of computational studies on related reaction mechanisms.

Reaction TypeComputational MethodKey FindingsReference
Nucleophilic Aromatic Substitution (SNAr)DFT, 12C/13C KIE studiesEvidence for concerted mechanisms in some SNAr reactions. nih.gov
Condensation of 2-amino-2-thiazolines with isocyanatesSemiempirical PM3Stepwise mechanism, endo adduct formation has a smaller activation barrier. nih.gov
Menshutkin Reaction (SN2)HF, MP2, B3LYPLocation of transition state structures and calculation of reaction energetics. ucsb.edu
Biotransformation of Thiazole-containing DrugsDFT, Molecular DockingIdentification of preferred sites of metabolism and reaction pathways. uni-duesseldorf.de

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the reactivity and reaction pathways of the chemical compound This compound , specifically focusing on its regioselectivity, stereoselectivity, reaction intermediates, and reaction kinetics. Despite a thorough search of scientific databases, research articles, and patents, no specific studies detailing these aspects for this particular compound could be located.

The investigation included searches for:

Regioselective and stereoselective reactions involving this compound.

Studies on the intermediates formed during reactions of this compound.

Kinetic data related to the reaction pathways of this compound.

While general information on the reactivity of the 2-aminothiazole scaffold and related derivatives exists, there is no published research that directly addresses the specific parameters requested for this compound. Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Derivatization and Structural Modification of 4 Chloro 5 Difluoromethyl Thiazol 2 Amine

Synthesis of Analogs with Modifications at the 2-Amino Position

The 2-amino group of the thiazole (B1198619) ring is a versatile handle for derivatization, commonly serving as a nucleophile. Standard synthetic protocols can be employed to introduce a wide variety of substituents, thereby modulating the compound's characteristics.

One of the most straightforward modifications is N-acylation. For instance, reacting the parent amine with substituted benzoyl chlorides in a suitable solvent like pyridine (B92270) can yield N-acylated analogs. nih.gov This reaction links the thiazole core to various aryl systems, as demonstrated in the synthesis of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide. nih.gov Similarly, reactions with chloroacetyl chloride can be used to introduce a reactive handle for further functionalization. frontiersin.org

Another common modification is N-alkylation. The synthesis of 4-Chloro-5-(difluoromethyl)-N,N-dimethyl-thiazol-2-amine is an example of exhaustive methylation of the 2-amino group. alfa-chemistry.com This transformation significantly alters the hydrogen-bonding capability and basicity of the nitrogen atom.

Table 1: Examples of Modifications at the 2-Amino Position of Thiazole Cores

Reagent/Reaction Type Resulting Moiety Reference
Substituted Benzoyl Chlorides N-Aryl Amide nih.gov
Chloroacetyl Chloride N-Chloroacetamide frontiersin.org
Methylating Agent N,N-Dimethylamino alfa-chemistry.com

These modifications are foundational in medicinal chemistry for exploring structure-activity relationships (SAR), as seen in the development of various biologically active agents. frontiersin.orgnih.gov

Structural Diversification at the 4-Chloro Position

The chlorine atom at the C4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a key route for structural diversification. The reactivity of this position can be influenced by the electronic nature of the substituents at the C2 and C5 positions.

Analogous reactions on other chloro-substituted heterocycles, such as pyridazinones, demonstrate that the chlorine can be displaced by various nucleophiles. nih.gov For example, treatment with amines like piperidine (B6355638) in the presence of a base can lead to the corresponding 4-amino-substituted thiazoles. nih.gov Other potential nucleophiles for this transformation include alkoxides, thiolates, and carbanions, which would introduce a range of different functionalities.

The conversion of a 2-amino group to a 2-chloro group via diazotization is a known transformation for thiazoles, which highlights the chemical manipulability of halogen substituents on the ring. google.com While this is a modification of the 2-position, the chemistry involved in displacing halides is relevant. The introduction of a chlorine atom at position 7 of a thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been shown to increase the biological activity of certain compounds compared to their 7-oxo counterparts, underscoring the importance of modifications at such positions. mdpi.com

Table 2: Potential Nucleophilic Substitution Reactions at the 4-Chloro Position

Nucleophile Reagent Example Resulting Functional Group at C4 Reference (Analogous)
Amine Piperidine Piperidin-1-yl nih.gov
Alkoxide Sodium Methoxide Methoxy (B1213986) N/A
Thiolate Sodium Thiophenolate Phenylthio N/A

Introduction of Various Substituents at the 5-Difluoromethyl Position

Modifying the 5-difluoromethyl group directly presents a significant synthetic challenge. Therefore, diversification at this position is more commonly achieved by synthesizing the thiazole ring with a pre-functionalized building block. The synthesis of related fluorinated heterocycles often relies on small, fluorinated precursors. beilstein-journals.org

For example, the synthesis of the core thiazole ring itself can be adapted. The Hantzsch thiazole synthesis, a classical method, involves the condensation of a thiourea (B124793) with an α-haloketone. ijper.org To obtain the 5-(difluoromethyl) derivative, a suitable α-halo ketone bearing a difluoromethyl group would be required.

While direct modification is difficult, related chemistry, such as the chlorination of a methyl group at the 5-position using N-chlorosuccinimide, suggests that the hydrogens on the difluoromethyl group might be susceptible to radical substitution under certain conditions, although this would likely be a complex reaction. google.com Research into the synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives, which uses trifluoroacetic anhydride (B1165640) as the source of the CF₃ group during the cyclization to form the fused pyrimidine (B1678525) ring, provides a template for how related fluorinated groups can be incorporated into such scaffolds. mdpi.com

Design and Synthesis of Fused Ring Systems Derived from the Thiazole Scaffold

The 4-chloro-5-(difluoromethyl)thiazol-2-amine scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The amino group at C2 and the chloro group at C4 can act as reactive sites for annulation reactions, leading to bicyclic and tricyclic structures.

A prominent example is the synthesis of thiazolo[4,5-d]pyrimidines. mdpi.comresearchgate.net This can be achieved by first reacting the 2-aminothiazole (B372263) with an isothiocyanate to form a thiourea derivative, followed by cyclization. mdpi.com Another approach involves reacting a 4-amino-thiazole-5-carboxamide with trifluoroacetic anhydride to build the fused pyrimidine ring, yielding a 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidin-7-one. mdpi.com

Similarly, the synthesis of thiazolo[5,4-f]quinazolines has been achieved from polyfunctionalized benzothiazole (B30560) precursors. nih.govmdpi.com These complex syntheses often involve multiple steps, including Dimroth rearrangements and reactions with reagents like Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to construct the initial thiazole ring with appropriate functionality for subsequent cyclizations. nih.govmdpi.comrsc.orgnih.gov The reaction of 1H-pyrazol-5-amines with Appel salt can lead to the formation of fused pyrazolo[3,4-d]thiazoles, demonstrating the utility of this reagent in creating fused systems. researchgate.net One-pot, three-component reactions have also been developed to efficiently synthesize fused systems like 5H-thiazolo[3,2-a]pyrimidines from thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.com

Table 3: Examples of Fused Ring Systems from Thiazole Precursors

Fused System Synthetic Strategy Reference
Thiazolo[4,5-d]pyrimidine Cyclization of a 4-amino-thiazole-5-carboxamide mdpi.com
Thiazolo[5,4-f]quinazoline Multistep synthesis from a functionalized aminobenzonitrile nih.govmdpi.com
Thiazolo[3,2-a]pyrimidine Three-component reaction of thiourea, α-haloketone, and alkyne mdpi.com
Pyrazolo[3,4-d]thiazole Thermolysis of an N-dithiazolylidene pyrazol-5-amine researchgate.net

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of derivatives of this compound is governed by the interplay of electronic and steric factors introduced by various substituents.

The electronic properties of substituents can profoundly affect the reactivity of the thiazole core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, influencing reaction rates and regioselectivity.

For example, studies on benzothiazole derivatives show that substituting an electron-withdrawing -NO₂ group for an electron-donating -CH₃ group significantly lowers the HOMO and LUMO energy levels. mdpi.com In the context of our target molecule, placing an EWG on an aryl ring attached to the 2-amino position would decrease the nucleophilicity of the exocyclic nitrogen and the thiazole ring itself. This would likely slow down electrophilic substitution reactions but could activate the 4-chloro position for nucleophilic attack.

Conversely, the introduction of EDGs, such as methoxy or dimethylamino groups, onto a phenyl moiety attached to a thiazolo[4,5-b]pyrazine core was found to increase fluorescence yield, indicating a significant change in the electronic structure of the excited state. nih.gov Research on carbazole-thiazole dyes has also shown that the number and position of chloro-substituents on an attached phenyl ring influence the molecule's electrochemical and optical properties. nih.govresearchgate.net These findings suggest that the electronic character of any group attached to the 2-amino position will modulate the reactivity at the 4- and 5-positions.

Steric hindrance plays a critical role in determining the feasibility and outcome of chemical reactions involving substituted thiazoles. Bulky substituents can shield reactive centers, preventing reagents from approaching and leading to lower yields or alternative reaction pathways.

In the development of kinase inhibitors, the introduction of a methyl group ortho to a pyrimidinyl-amino group was found to enhance potency, a subtle steric modification that improved binding affinity. wikipedia.org Conversely, the T315I mutation in the Abl kinase domain creates steric hindrance that prevents the binding of most inhibitors. wikipedia.org

Advanced Spectroscopic Analysis of this compound

The comprehensive structural elucidation and characterization of novel chemical entities are foundational to modern chemical research. For the compound this compound, a multifaceted approach employing various advanced spectroscopic techniques is essential to confirm its molecular structure, determine its precise molecular weight, and analyze its vibrational properties. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy for the in-depth characterization of this specific thiazole derivative.

Computational and Theoretical Investigations of 4 Chloro 5 Difluoromethyl Thiazol 2 Amine

Electronic Structure and Molecular Geometry Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. A typical investigation of 4-Chloro-5-(difluoromethyl)thiazol-2-amine would involve geometry optimization using a functional such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.govnih.gov This process calculates the lowest energy arrangement of the atoms in space.

The optimization would yield key structural parameters. For instance, in a study of the related 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations provided detailed bond lengths and angles. nih.gov For this compound, one would expect the thiazole (B1198619) ring to be largely planar, with specific bond lengths for C=N, C-S, C-C, and C-Cl bonds, and the geometry of the difluoromethyl and amine groups relative to the ring. The dihedral angles, particularly those describing the orientation of the difluoromethyl group, would be crucial in defining the molecule's three-dimensional shape. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Derivative (Calculated via DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-N3 1.315 N3-C2-S1 115.2
C4-C5 1.348 C4-C5-S1 109.8
C5-S1 1.765 C2-N3-C4 110.5
C2-N(amine) 1.360 C5-C4-N3 114.5
C4-Cl 1.730 Cl-C4-C5 125.0
C5-C(fluoro) 1.500 H-N-H 115.0

Note: This data is illustrative and based on typical values for related heterocyclic systems. Actual values for this compound would require specific calculation.

Conformational Analysis and Tautomerism Studies

The 2-aminothiazole (B372263) moiety can exist in two tautomeric forms: the amino form and the imino form. Computational studies are essential for determining the relative stability of these tautomers. By calculating the ground-state energies of both forms, researchers can predict which tautomer is more likely to exist. For many related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the amino tautomer is found to be significantly more stable. nih.govmdpi.com The energy barrier for the interconversion between the amino and imino forms can also be calculated, which indicates the likelihood of such a transformation. mdpi.com

Furthermore, conformational analysis would be performed to identify the most stable spatial arrangement of the molecule, particularly concerning the rotation of the difluoromethyl group and the amine group. The energy barrier for the rotation around the C5-C(difluoromethyl) bond would reveal the flexibility of this substituent.

Quantum Chemical Parameters and Reactivity Descriptors

From the optimized molecular structure, a variety of quantum chemical parameters can be calculated to predict the molecule's reactivity.

Global Electrophilicity and Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate global reactivity descriptors. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Based on these energies, indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be determined. These values help to classify the molecule's reactivity profile. For example, studies on similar heterocyclic systems use these parameters to predict how the molecule will interact with biological targets or other reagents. nih.gov

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

Parameter Formula Description
HOMO Energy EHOMO Energy of the highest occupied molecular orbital
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital
Energy Gap ΔE = ELUMO - EHOMO Indicator of chemical stability
Electronegativity χ = -(EHOMO + ELUMO)/2 Measure of the power to attract electrons
Chemical Hardness η = (ELUMO - EHOMO)/2 Resistance to change in electron distribution
Global Electrophilicity ω = χ² / (2η) Propensity to accept electrons

Note: These are standard definitions used in computational chemistry.

Atomic Charges and Bond Orders (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular bonding, and charge transfer interactions. It provides a detailed picture of the electron density distribution by calculating the charges on each atom. This information is crucial for understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

NBO analysis also calculates bond orders, which quantify the degree of bonding between atoms (e.g., single, double, triple bond character). mdpi.com This can reveal delocalization and conjugation effects within the molecule, such as the partial double bond character between the C2 carbon and the exocyclic amine nitrogen, which indicates electron delocalization from the amine group into the thiazole ring. nih.gov

Table 3: Illustrative Natural Atomic Charges (NBO)

Atom Charge (e)
S1 +0.25
C2 +0.10
N3 -0.45
C4 +0.15
C5 -0.20
Cl -0.05
N (amine) -0.80
C (difluoromethyl) +0.30

Note: This data is hypothetical and for illustrative purposes only. The actual charge distribution would depend on the specific electronic environment.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the compound.

NMR: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

IR: The vibrational frequencies and their corresponding intensities can be computed from the second derivative of the energy with respect to atomic coordinates. The resulting theoretical IR spectrum helps in assigning the vibrational modes observed in an experimental spectrum. nih.gov For this compound, characteristic peaks for N-H stretching, C=N stretching, C-Cl stretching, and C-F stretching would be identified.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This analysis identifies the nature of the electronic transitions, such as n→π* or π→π*. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can provide a more dynamic picture of its behavior in a condensed phase, such as in a solvent like water or DMSO. nih.gov

An MD simulation of this compound would involve placing the molecule in a box of solvent molecules and simulating their movements over time by solving Newton's equations of motion. This approach allows for the exploration of the molecule's conformational landscape, revealing its flexibility and preferred shapes in solution. It is also critical for studying how solvent molecules arrange around the solute and how hydrogen bonds are formed and broken, which can significantly influence the compound's properties and reactivity.

Rational Design Approaches for New Analogs Based on Computational Insights

The rational design of new analogs of this compound would leverage a variety of computational techniques to predict the biological activity and properties of hypothetical derivatives. This process is guided by an understanding of the structure-activity relationships (SAR) of similar molecules and their interactions with biological targets. The primary goals are to enhance potency, selectivity, and pharmacokinetic profiles by making targeted modifications to the parent scaffold.

Structure-Activity Relationship (SAR) and Molecular Hybridization

A foundational approach involves analyzing the SAR of related thiazole derivatives to understand how different functional groups at various positions on the thiazole ring influence biological activity. For instance, in the development of antimicrobial agents, combining the thiazole ring with other heterocyclic scaffolds like pyrazoline or quinoline (B57606) has been a successful strategy. nih.gov SAR studies on such hybrids have shown that the nature and position of substituents are critical for activity. mdpi.com For example, in one series of 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be crucial for antibacterial activity, whereas a bromo group at the same position rendered the compounds inactive. mdpi.com

For a hypothetical design process starting from this compound, computational methods would be used to explore modifications at the 2-amino position, as this is a common site for derivatization in many 2-aminothiazole compounds. nih.gov

Molecular Docking and Target-Based Design

When a biological target is known, molecular docking is a powerful tool for rational design. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the design of analogs with improved binding affinity. For example, in the design of thiazole derivatives as cyclooxygenase (COX) inhibitors, docking studies were used to evaluate how well different compounds fit into the active sites of COX-1 and COX-2 enzymes. ekb.eg Similarly, thiazole-based compounds have been designed as tubulin polymerization inhibitors by docking them into the colchicine (B1669291) binding site of tubulin. nih.gov The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, help prioritize which analogs to synthesize. nih.govnih.gov

In designing analogs of this compound, one would first identify its biological target. Docking studies would then be performed to understand how the parent molecule binds. New analogs with modifications, for example, to the 2-amine group, would be designed and docked to predict whether these changes improve interactions with key amino acid residues in the target's binding pocket.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds or to design novel molecules that fit the pharmacophore.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net Descriptors such as molecular volume, electronic properties (like the energy of the Highest Occupied Molecular Orbital, HOMO), and lipophilicity are calculated for a set of known molecules. ekb.egresearchgate.net A statistical model is then built to predict the activity of new, unsynthesized compounds. For a series of novel dihydropyridines, QSAR models successfully identified the most significant descriptors influencing their calcium channel blocking activity. researchgate.net

The table below illustrates the kind of data that would be generated in a QSAR or SAR study for designing analogs. Note that these are illustrative examples based on general findings in related thiazole series, not specific data for this compound.

Modification on Thiazole Scaffold Predicted Effect on Activity (Illustrative) Computational Rationale
Addition of a bulky aromatic group at the 2-amino positionPotential for increased potencyMay form additional hydrophobic or pi-stacking interactions in the binding pocket, as seen in docking studies of some kinase inhibitors. acs.org
Introduction of a flexible alkyl chain at the 2-amino positionVariable; could increase or decrease activityMay allow the molecule to adopt a more favorable conformation for binding, but could also introduce an entropy penalty. acs.org
Substitution of the C4-chloro group with a larger halogen (e.g., Bromo)Potentially decreased activitySAR studies on similar scaffolds have shown high sensitivity to the type of halogen at this position. mdpi.com
Modification of the C5-difluoromethyl group to a trifluoromethyl groupPotential for altered lipophilicity and metabolic stabilityThis change would impact the electronic nature and binding interactions of this part of the molecule.

Density Functional Theory (DFT) Studies

DFT is a computational method used to understand the electronic structure, geometry, and reactivity of molecules. ekb.egresearchgate.net By calculating properties like HOMO and LUMO energies, researchers can predict a molecule's reactivity and stability. ekb.eg For thiazole derivatives designed as anti-inflammatory agents, DFT was used to identify key reactivity parameters. ekb.eg These theoretical calculations can complement experimental findings and provide a deeper understanding of the molecule's behavior, guiding further design modifications.

The following table shows examples of calculated parameters from DFT studies on thiazole derivatives, which would be relevant in the design of new analogs.

Compound/Analog HOMO (eV) LUMO (eV) Energy Gap (eV) Interpretation
Illustrative Thiazole Analog 1-6.2-1.54.7High stability, lower reactivity
Illustrative Thiazole Analog 2-5.8-2.03.8Lower stability, higher reactivity

By systematically applying these computational strategies, researchers can move from a starting compound like this compound to rationally designed analogs with a higher probability of possessing desired biological activities. This in silico approach significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Recognition and Interaction Studies Mechanistic Focus

Theoretical Investigations of Binding Modes with Biological Macromolecules

Theoretical studies, particularly computational simulations, are fundamental in predicting how a small molecule like 4-Chloro-5-(difluoromethyl)thiazol-2-amine might interact with biological targets at a molecular level. These investigations provide a rationale for observed biological activities and guide the design of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For derivatives of 2-aminothiazole (B372263), molecular docking studies have been instrumental in elucidating potential mechanisms of action.

While no specific docking studies for this compound have been reported, research on analogous compounds provides a model for its potential interactions. For instance, studies on various 2-aminothiazole derivatives have successfully predicted their binding modes within the active sites of enzymes like aurora kinase, carbonic anhydrases, and cholinesterases. acs.orgnih.gov These simulations typically reveal that the thiazole (B1198619) ring and its substituents engage in a network of interactions with key amino acid residues. It is plausible that the 2-amino group and the nitrogen and sulfur atoms of the thiazole ring of this compound would also be critical for forming hydrogen bonds and other polar interactions within a protein's binding pocket.

The specific intermolecular forces governing the interaction between a ligand and its biological target are crucial for binding affinity and selectivity. For thiazole derivatives, a combination of hydrogen bonds, hydrophobic interactions, and, where applicable, halogen bonds are commonly observed.

Hydrogen Bonding: The 2-amino group on the thiazole ring is a potent hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor. These interactions are consistently highlighted in docking studies of related compounds as key anchoring points to the protein backbone or specific amino acid side chains. nih.gov

Hydrophobic Contacts: The aromatic thiazole ring itself, along with other nonpolar substituents, can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding site, such as leucine, valine, and alanine.

Halogen Bonding: The chlorine atom at the 4-position of the thiazole ring can potentially participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid. The difluoromethyl group at the 5-position, with its fluorine atoms, can also influence the electronic properties of the molecule and potentially engage in fluorine-specific interactions.

Computational analyses extend beyond simple docking to evaluate the efficiency with which a ligand binds to its target. Ligand efficiency (LE) is a metric used to compare the binding energy of a compound to its size (typically the number of heavy atoms). While no LE data exists for this compound, computational studies on other small molecule inhibitors, including thiazole derivatives, often employ such metrics to optimize lead compounds. These studies help in identifying fragments or small molecules that have a high binding affinity for their size, making them ideal starting points for drug discovery.

Structural Basis of Specific Enzyme Interactions

While no data is available for the interaction of this compound with cyclooxygenase, phosphopantetheinyl transferase, or glutathione (B108866) S-transferase omega 1, studies on other 2-aminothiazole derivatives have shed light on their interactions with different enzymes.

For example, certain 2-aminothiazole derivatives have been investigated as inhibitors of carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov In these cases, molecular docking revealed that the thiazole moiety fits into the enzyme's active site, with the amino group and the ring's heteroatoms forming crucial hydrogen bonds with key residues. nih.gov For instance, in the active site of cholinesterases, the thiazole derivatives were often found to interact with residues in the catalytic anionic site and the peripheral anionic site. nih.gov

A study on aminothiazole derivatives as glutaminase (B10826351) inhibitors also highlighted the importance of the 2-amino-thiazole scaffold in binding. researchgate.net The structure-activity relationship (SAR) study of a hit compound containing this scaffold revealed how modifications to the substituents on the thiazole ring system influenced inhibitory activity. researchgate.net

These examples underscore the versatility of the 2-aminothiazole scaffold in interacting with a range of enzyme active sites, suggesting that this compound could potentially interact with various enzymes, though specific targets remain to be identified through experimental screening.

The selectivity of a compound for a specific enzyme over others is a critical aspect of drug design. For thiazole derivatives, selectivity is often governed by the nature and position of substituents on the thiazole ring. The chloro and difluoromethyl groups of this compound would play a significant role in determining its binding selectivity. The size, shape, and electronic properties of these substituents would dictate how well the molecule fits into the binding pocket of a particular enzyme and which specific interactions it can form. For example, the presence of a halogen atom can sometimes confer selectivity for proteins with a suitable halogen bond acceptor in the active site.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodology for Mechanistic Insights

Chemoinformatics and QSAR studies are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activity. These methods can provide mechanistic insights by identifying the key molecular features that drive activity.

While no specific QSAR studies have been performed on this compound, several studies have successfully applied QSAR methodologies to other series of thiazole derivatives. imist.manih.govnih.govresearchgate.net These studies typically use a range of descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.

Geometric descriptors: Which describe the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity (a measure of volume and polarizability).

These examples demonstrate that QSAR is a viable approach for studying thiazole derivatives. A QSAR study on a series of analogs of this compound could potentially identify the key structural features that contribute to a specific biological activity, thereby providing mechanistic insights and guiding the design of new, more potent compounds.

Future Perspectives in Research on 4 Chloro 5 Difluoromethyl Thiazol 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted thiazoles is a well-established field, yet the specific preparation of 4-Chloro-5-(difluoromethyl)thiazol-2-amine presents opportunities for methodological innovation. Future research will likely focus on moving beyond traditional multi-step syntheses toward more efficient and environmentally benign processes.

Current synthetic strategies for analogous 2-aminothiazole (B372263) derivatives often involve the condensation of a halogenated carbonyl compound with thiourea (B124793) or its derivatives. mdpi.comnih.gov For instance, the synthesis of 2-amino-5-methylthiazole (B129938) can be achieved through the cyclocondensation of 2-chloropropionaldehyde with thiourea. google.com Extrapolating from this, a potential route to the title compound could involve a difluoromethylated and chlorinated three-carbon precursor. However, such precursors can be complex to prepare.

Future efforts will likely concentrate on developing novel synthetic pathways that improve atom economy, reduce waste, and utilize safer reagents. Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of other complex thiazole (B1198619) systems, such as thiazolo[5,4-f]quinazolines. nih.gov Applying this technology could significantly shorten reaction times for the synthesis of this compound and its derivatives.

Green Solvents: Research into the use of deep eutectic solvents (DES) has demonstrated their potential as eco-friendly alternatives to volatile organic compounds in the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com Exploring DES or other green solvents like water or ethylene (B1197577) glycol could drastically improve the sustainability profile of the synthesis. mdpi.com

One-Pot Reactions: Designing a one-pot reaction, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, would enhance efficiency. The synthesis of certain 4-amino-2-thioxo-thiazole derivatives already utilizes a one-pot approach from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate. mdpi.com

Synthetic Aspect Conventional Approach Potential Future Approach Anticipated Benefits
Heating Method Traditional reflux heatingMicrowave-assisted heating nih.govReduced reaction times, improved yields, fewer side products.
Solvent System Dichloromethane, Dimethylformamide (DMF) frontiersin.orgDeep Eutectic Solvents (DES), Ethylene Glycol mdpi.comIncreased safety, reduced environmental impact, potential for biodegradability.
Process Multi-step synthesis with isolation of intermediates nih.govOne-pot or tandem reactions mdpi.comHigher overall yield, reduced solvent waste, improved time and cost efficiency.
Reagents Use of hazardous reagents like Appel salt for chlorination steps mdpi.comCatalytic or electro-organic methodsMilder reaction conditions, avoidance of stoichiometric toxic reagents.

This table provides an interactive overview of potential improvements in the synthesis of thiazole derivatives, applicable to this compound.

Exploration of Underexplored Chemical Reactivity

The chemical structure of this compound offers multiple reaction sites, the full potential of which remains to be explored. Future research will likely focus on systematically investigating the reactivity of each functional group to create diverse molecular libraries.

The 2-Amino Group: This group is a primary nucleophile and a key handle for derivatization. Future studies could explore its reaction with various electrophiles to form amides, sulfonamides, ureas, and Schiff bases. mdpi.comnih.gov These reactions can be used to link the thiazole core to other molecular fragments, creating more complex structures. For example, reacting 2-aminothiazoles with acyl chlorides is a common method to produce amide derivatives. mdpi.comnih.gov

The 4-Chloro Group: The chlorine atom on the electron-rich thiazole ring is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various substituents, including amines, alkoxides, and thiolates. Such substitutions are valuable for fine-tuning the electronic and physical properties of the molecule. The incorporation of a 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit into a polymer via what could be an SNAr-type reaction highlights this potential. mdpi.com

The Difluoromethyl Group (CF₂H): While generally less reactive, the electron-withdrawing nature of the CF₂H group significantly influences the reactivity of the entire molecule. It modulates the pKa of the 2-amino group and the electrophilicity of the C4 and C5 positions of the thiazole ring. The C-F bond is significantly stronger than a C-H bond, imparting metabolic stability, a property often exploited in medicinal chemistry. mdpi.com Future studies could investigate the activation of the C-H bond within the difluoromethyl group for further functionalization.

Functional Group Position Potential Reactions Significance of Exploration
Amino GroupC2Acylation, Sulfonylation, Schiff Base Formation, Cyclocondensation mdpi.comnih.govGateway to diverse libraries of derivatives and fused heterocyclic systems.
Chloro AtomC4Nucleophilic Aromatic Substitution (SNAr) with O, N, S nucleophiles mdpi.comAllows for property tuning and serves as a linkage point for polymerization.
Difluoromethyl GroupC5Influence on ring electronics, potential for C-H activationModulates reactivity and physical properties; offers a site for late-stage functionalization.
Thiazole Ring-Metal-catalyzed cross-coupling reactionsBuilding block for complex conjugated systems.

This interactive table outlines the key reactive sites on this compound and their potential for future chemical exploration.

Advanced Materials Science Applications (Excluding Therapeutic Uses)

The unique electronic properties conferred by the difluoromethyl and chloro substituents, combined with the conjugated thiazole core, make this compound a promising candidate for the development of advanced organic materials.

Thiazole-containing compounds are increasingly being investigated for applications in organic electronics. For instance, fluorinated benzothiadiazole derivatives are used as building blocks for high-performance polymer semiconductors in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com The fluorine atoms lower the energy levels of the molecular orbitals, which is beneficial for device performance. ossila.com Similarly, the difluoromethyl group in this compound is strongly electron-withdrawing and could be exploited to create materials with tailored electronic properties.

Future research could focus on using this compound as a monomer or key intermediate for:

Organic Semiconductors: Polymerization, potentially via cross-coupling reactions at the chloro-position, could yield novel conjugated polymers. The electron-deficient nature of this monomer unit could lead to n-type or ambipolar semiconductor materials, which are in high demand for organic electronics.

Functional Dyes: Derivatization of the 2-amino group could be used to synthesize novel dyes with interesting photophysical properties for applications in sensors or imaging.

Polymer Membranes: Thiazole units have been incorporated into polymers used for membranes. mdpi.com The specific properties of this compound could be leveraged to create specialized membranes for gas separation or filtration.

Potential Application Area Role of this compound Key Structural Features Example from Related Systems
Organic Photovoltaics (OPVs) Electron-accepting monomer unit in a donor-acceptor copolymer.Electron-withdrawing CF₂H group; site for polymerization (Cl).Fluorinated benzothiadiazoles are used to create low band-gap polymers for efficient solar cells. ossila.com
Organic Light-Emitting Diodes (OLEDs) Building block for host or emissive layer materials.Thiazole core; tunability via derivatization.Thiazole derivatives are known components in materials for electronic applications. mdpi.com
Polymer Membranes Monomer for creating polymers with specific transport properties.Rigid thiazole core; potential for creating defined porosity.A thiazolo[5,4-d]thiazole (B1587360) unit has been used in a polymer membrane. mdpi.com

This interactive table summarizes the potential applications of this compound in materials science.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization (Chemical Aspects)

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like this compound, these computational tools can accelerate research and development cycles significantly.

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov These programs analyze vast databases of chemical reactions to identify the most viable pathways, potentially uncovering non-intuitive strategies that a human chemist might overlook.

Reaction Condition Optimization: ML models can be trained to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, maximizing yield and minimizing side products. nih.gov This is particularly valuable for complex multi-component reactions or for optimizing the challenging functionalization of the compound.

In Silico Screening for Material Properties: Instead of synthesizing and testing thousands of derivatives, ML models can predict the properties of virtual compounds. By training on existing data, these models can screen a virtual library of derivatives of this compound to identify candidates with desired electronic or photophysical properties for materials science applications. This data-driven approach dramatically reduces the time and resources required for discovery. nih.gov

AI/ML Application Specific Task for this compound Expected Outcome
Retrosynthesis Planning Propose synthetic pathways to the core scaffold and its derivatives. nih.govDiscovery of more efficient, sustainable, and cost-effective synthetic routes.
Reaction Outcome Prediction Predict yield, regioselectivity, and potential side products for derivatization reactions. nih.govFaster optimization of reaction conditions; prioritization of high-yield reactions.
Property Prediction Predict electronic properties (e.g., HOMO/LUMO levels) of new polymers based on the scaffold.Rapid identification of promising candidates for organic electronic materials without synthesis.
Automated Experimentation Integrate AI models with robotic platforms to perform high-throughput synthesis and testing.Accelerated discovery-synthesis-testing cycles for new materials.

This interactive table details how AI and machine learning can be applied to the chemical research of this compound.

Fundamental Chemical Biology Studies Utilizing the Compound as a Probe (Focus on Mechanism, not Effect)

Beyond its potential in materials science, this compound is an attractive scaffold for developing chemical probes to investigate fundamental biological processes. The focus of this research would be on understanding the mechanism of molecular interactions rather than achieving a therapeutic outcome.

A chemical probe is a small molecule used to study the function of a biological target, such as a protein. The structural features of this compound make it well-suited for this purpose:

Scaffold for Recognition: The 2-aminothiazole moiety is a common feature in many biologically active molecules, suggesting it can be used as a starting point to design molecules that bind to specific protein targets. nih.gov

Handles for Functionalization: The 2-amino and 4-chloro groups serve as convenient points for attaching reporter tags (e.g., fluorophores, biotin) or photo-cross-linking groups. mdpi.com A tagged probe allows researchers to visualize where a molecule binds in a cell, identify its protein partners, and study the dynamics of these interactions.

¹⁹F NMR Spectroscopy: The difluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR is a powerful technique for studying protein-ligand interactions because there is no background fluorine signal in biological systems. Observing changes in the ¹⁹F NMR signal upon binding can provide detailed information about the probe's binding mode and the chemical environment of the protein's active site.

Mechanistic Elucidation: By designing derivatives that bind to a specific enzyme, researchers can use techniques like X-ray crystallography to solve the structure of the protein-probe complex. nih.gov This provides a static snapshot of how the molecule interacts with the protein's active site at an atomic level, revealing key hydrogen bonds, hydrophobic interactions, or other forces that govern binding and catalysis. For example, studies on how other thiol-based inhibitors bind to metallo-β-lactamases have revealed the importance of specific thioether-π interactions with conserved aromatic residues, a purely mechanistic insight. nih.gov

Feature Utility as a Chemical Probe Mechanistic Question to Address
2-Amino Group Site for attaching reporter tags (e.g., fluorophores, biotin). mdpi.comWhat is the subcellular localization of the target protein?
4-Chloro Group Site for attaching photo-cross-linking groups.Which specific amino acid residues are in direct contact with the probe in the binding pocket?
Difluoromethyl Group ¹⁹F NMR handle for binding studies.What conformational changes does the target protein undergo upon ligand binding?
Thiazole Scaffold Can be elaborated to create specific binders for a target of interest. nih.govWhat are the key structural requirements (pharmacophore) for binding to a particular protein family?
Overall Molecule Can be used in X-ray crystallography with a target protein. nih.govWhat is the precise 3D binding mode of the inhibitor in the active site? wikipedia.org

This interactive table illustrates how the structural features of this compound can be leveraged to create chemical probes for studying biological mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-5-(difluoromethyl)thiazol-2-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, similar thiazole derivatives are synthesized by reacting hydrazide precursors with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by halogenation steps to introduce chloro and difluoromethyl groups . Intermediates are characterized via IR spectroscopy (C-S and N-H stretches), ¹H/¹³C NMR (to confirm substituent positions), and mass spectrometry (for molecular ion validation). Crystallographic studies may resolve ambiguous structural features .

Q. How are thiazole derivatives like this compound evaluated for biological activity in academic research?

  • Methodological Answer : Standard protocols include in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungal strains. Anticancer activity is tested via MTT assays on cell lines, with IC₅₀ values calculated. Structural analogs in the thiazole family show activity dependent on substituent electronegativity and steric effects .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 6.5–7.5 ppm for aromatic protons, δ 2.5–3.5 ppm for NH₂ groups.
  • ¹³C NMR : Signals near 160–170 ppm for C=N/C-S bonds in the thiazole ring.
  • IR : Bands at 3300–3400 cm⁻¹ (N-H stretch) and 650–750 cm⁻¹ (C-Cl).
  • HRMS : Exact mass matching calculated [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and regioselectivity. For example, exact exchange functionals (e.g., Becke’s 1993 model) improve thermochemical accuracy for atomization energies (avg. deviation ±2.4 kcal/mol), aiding in rationalizing substituent effects on reaction yields . Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites for functionalization .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Discrepancies in inhibition efficiency or reaction kinetics can arise from solvent effects or implicit solvation models in DFT. Hybrid approaches combine experimental data (e.g., cyclic voltammetry) with post-Hartree-Fock corrections (e.g., MP2) to refine activation barriers. For instance, thiazole derivatives’ corrosion inhibition efficiency correlates with computed Fukui indices and experimental polarization resistance .

Q. How do substituent variations (e.g., chloro vs. difluoromethyl) impact the compound’s mechanistic role in catalytic cycles?

  • Methodological Answer : The difluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in Friedel-Crafts or Michael addition reactions. Chloro substituents direct electrophilic aromatic substitution (EAS) to specific positions, validated via Hammett σ⁺ constants. Substituent effects are quantified using linear free-energy relationships (LFER) in kinetic studies .

Q. What advanced catalytic systems enable green synthesis of this compound?

  • Methodological Answer : Solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) promote cyclization at 80°C, reducing waste. Organocatalysts (e.g., proline derivatives) facilitate asymmetric synthesis of thiazole-containing heterocycles via dearomative activation .

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